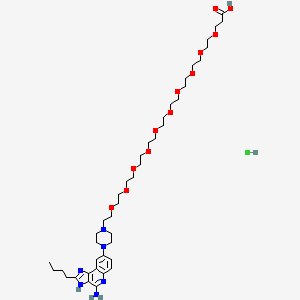
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): is a compound used in antibody-drug conjugates (ADCs) with potent antitumor activity. It consists of TLR7/8 agonist 4, a potent activator of TLR7/8, linked to the ADC linker hydroxy-PEG10-acid via a cleavable bond . This compound is primarily used in scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) derivatives . The process involves multiple steps of mixing, clarification, and addition of reagents to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: In biology, this compound is used to study the activation of TLR7/8 receptors, which play a crucial role in the immune response. It helps in understanding the signaling pathways involved in immune activation .
Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its potent antitumor activity makes it a valuable component in cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Mecanismo De Acción
The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.
Comparación Con Compuestos Similares
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but without the hydrochloride component.
TLR7/8 agonist 4: The base compound without the PEG10-acid linker.
Hydroxy-PEG10-acid: The linker component without the TLR7/8 agonist.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is unique due to its combination of TLR7/8 agonist 4 and hydroxy-PEG10-acid, linked via a cleavable bond. This structure allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy .
Propiedades
Fórmula molecular |
C41H69ClN6O12 |
|---|---|
Peso molecular |
873.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H |
Clave InChI |
RHUQVUPVVQMMIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)
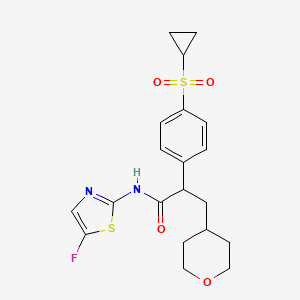
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)


![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
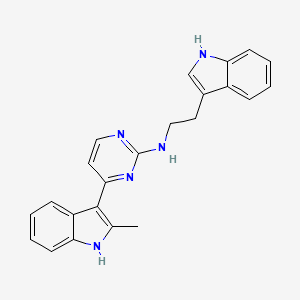
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
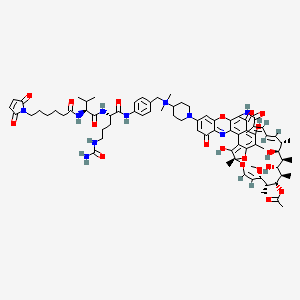
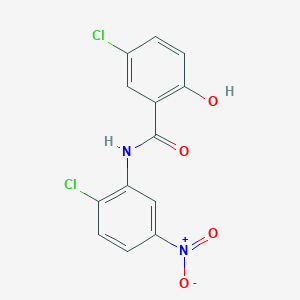
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
